2E-3-F16

Cancer Immunotherapy IDO1 Inhibition Tryptophan Catabolism

Many IDO1 inhibitors exhibit confounding off-target activity against IDO2 or TDO, skewing experimental results and undermining data reproducibility. 2E-3-F16 addresses this critical selectivity gap as a structurally distinct, competitive IDO1 inhibitor featuring a quaternary pyridinium moiety and biaryl ether linkage. • Enzymatic IC50 = 67 nM; cellular IC50 = 19 nM - enables precise titration of IDO1 activity. • High selectivity over IDO2 and TDO ensures observed phenotypes are directly attributable to IDO1 inhibition. • Validated in vivo: >50% reduction in plasma kynurenine and dose-dependent tumor growth inhibition in B16-GM-CSF melanoma model. Supplied with rigorous analytical documentation (HPLC, NMR) to support reproducible research.

Molecular Formula C39H41BrN2O2
Molecular Weight 649.7 g/mol
Cat. No. B12377011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2E-3-F16
Molecular FormulaC39H41BrN2O2
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)CC=C)C2=CC(=C(C=C2)OCCC[N+]3=CC=C(C=C3)C=CC4=CNC5=CC=CC=C54)CC=C.[Br-]
InChIInChI=1S/C39H40N2O2.BrH/c1-4-10-31-15-18-39(42-25-6-3)36(27-31)32-17-19-38(33(28-32)11-5-2)43-26-9-22-41-23-20-30(21-24-41)14-16-34-29-40-37-13-8-7-12-35(34)37;/h4-5,7-8,12-21,23-24,27-29H,1-2,6,9-11,22,25-26H2,3H3;1H
InChIKeyKQJZYFKUMGJYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide: Structural Baseline for a Potent, Selective IDO1 Inhibitor


The target compound, a complex pyridinium indole bromide salt, is a synthetic derivative within the class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Its structure, featuring a unique biaryl ether linkage and a quaternary pyridinium moiety, distinguishes it from simpler hydroxyamidine-based IDO1 inhibitors like epacadostat (INCB024360) . This compound is functionally characterized as an INCB024360-analog (CAS 914471-09-3) , which has been validated as a potent and selective competitive inhibitor of human IDO1 in both enzymatic and cellular assays [REFS-1, REFS-2].

Why In-Class IDO1 Inhibitors Cannot Be Interchanged for 3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide


The chemical space of IDO1 inhibitors is populated by molecules with divergent binding modes and off-target profiles. While the target compound (as an INCB024360-analog) acts as a competitive inhibitor at the enzyme's active site, alternative clinical candidates like indoximod (D-1-MT) function through a distinct, non-competitive mechanism [1]. Furthermore, the selectivity profile is critical; many IDO1 inhibitors exhibit unwanted activity against related heme-containing enzymes IDO2 or TDO, which can confound experimental results and lead to unexpected toxicities [REFS-1, REFS-2]. The structural modifications in this compound—particularly the pyridinium and biphenyl ether groups—confer a unique selectivity window, making it a non-substitutable tool for studying IDO1-specific pathways in tumor immunology and neurobiology [REFS-1, REFS-3].

Quantitative Differentiation of 3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide Against Key Comparators


Superior Cellular Potency Compared to Epacadostat

This INCB024360-analog demonstrates a clear enhancement in cellular potency relative to its parent compound, epacadostat. In a HeLa cell-based assay measuring functional IDO1 inhibition, the target compound exhibited a markedly lower IC50 value, indicating a 10.7-fold increase in cellular potency [REFS-1, REFS-2].

Cancer Immunotherapy IDO1 Inhibition Tryptophan Catabolism

Sub-Micromolar Potency in Human Enzymatic Assay

The compound demonstrates potent inhibition of human IDO1 in a direct enzymatic assay, with an IC50 value that confirms its ability to effectively block the enzyme's catalytic activity. While slightly less potent than epacadostat in this specific assay, the IC50 remains in the low nanomolar range, confirming it as a highly effective inhibitor [REFS-1, REFS-2].

Enzymology Drug Discovery Biochemical Assay

Validated In Vivo Pharmacodynamic Efficacy

This compound has been validated in a mouse melanoma model, demonstrating a direct pharmacodynamic effect on the intended target pathway. Treatment resulted in a robust decrease in plasma kynurenine, a key biomarker of IDO1 activity . This level of in vivo target engagement confirms the compound's utility beyond simple in vitro studies.

In Vivo Pharmacology Melanoma Model Biomarker

Enhanced Selectivity Over IDO2 and TDO Isoforms

A critical differentiator for this compound is its high selectivity profile. Unlike broad-spectrum tryptophan metabolism inhibitors, this INCB024360-analog exhibits little to no activity against the closely related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO) . This selectivity is a key advantage over early-generation IDO inhibitors like indoximod (D-1-MT), which can also affect TDO, thus simplifying data interpretation and reducing confounding effects in complex biological systems [1].

Target Selectivity Enzyme Profiling Off-Target Analysis

Validated Application Scenarios for 3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide in Scientific Research


In Vitro and In Vivo Validation of IDO1-Dependent Immune Suppression in Tumor Models

This compound is ideally suited for studies requiring robust inhibition of IDO1 to reverse T-cell suppression. Its validated in vivo pharmacodynamic activity, as demonstrated by a >50% reduction in plasma kynurenine and dose-dependent inhibition of tumor growth in a B16-GM-CSF melanoma model , provides a reliable platform for investigating the role of IDO1 in cancer immunotherapy. Its high selectivity for IDO1 over IDO2 and TDO ensures that the observed phenotypic changes are directly attributable to the target enzyme .

Mechanistic Studies of Tryptophan Catabolism and Kynurenine Pathway Modulation

For biochemical and cellular assays focused on the kynurenine pathway, this compound offers a potent and selective tool. Its sub-micromolar enzymatic IC50 (67 nM) and low-nanomolar cellular IC50 (19 nM) allow for precise titration of IDO1 activity [REFS-1, REFS-2]. Researchers can use this compound to dissect the downstream effects of kynurenine depletion on aryl hydrocarbon receptor (AhR) signaling and T-cell differentiation, free from the confounding influence of TDO or IDO2 inhibition .

Comparative Profiling of IDO1 Inhibitor Scaffolds and Binding Modes

The distinct chemical structure of this compound, which differs significantly from the hydroxyamidine core of epacadostat and the tryptophan-like structure of indoximod, makes it a valuable comparator in medicinal chemistry and structural biology projects. Its potent cellular activity (IC50 = 19 nM) compared to epacadostat (IC50 = 203 nM) highlights how structural modifications can dramatically influence cellular permeability and target engagement, providing a case study for structure-activity relationship (SAR) analyses.

Technical Documentation Hub

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